4-(2-Benzenesulfonylphenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)phenyl]piperazine |
InChI |
InChI=1S/C16H18N2O2S/c19-21(20,14-6-2-1-3-7-14)16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 |
InChI Key |
QHMSQHVDMJCBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Benzenesulfonylphenyl Piperazine and Analogues
Direct Reaction Pathways for Piperazine (B1678402) Functionalization
The most straightforward conceptual approach to synthesizing monosubstituted piperazines is the direct functionalization of the piperazine ring. beilstein-journals.org This typically involves the reaction of piperazine with a suitable electrophile. In the case of 4-(2-Benzenesulfonylphenyl)piperazine, this would involve the reaction of piperazine with a derivative of 2-chlorofluorobenzene or 1,2-dichlorobenzene, followed by reaction with a thiophenol derivative and subsequent oxidation, or more directly with a pre-formed 2-halobenzenesulfonyl derivative. A significant challenge in direct monosubstitution is the potential for the competing formation of the disubstituted by-product, where both nitrogen atoms of the piperazine ring react with the electrophile. mdpi.com
To circumvent this, specific reaction conditions can be employed to favor monosubstitution. One common strategy is to use a large excess of piperazine relative to the electrophile. This statistical approach increases the probability that an electrophile molecule will react with an unfunctionalized piperazine rather than a monosubstituted one. Another technique involves adjusting the molar ratio of free piperazine to its salt, such as piperazine dihydrochloride, which can help to suppress the formation of the disubstituted product. mdpi.com
Recent advancements have also explored palladium-catalyzed amination reactions under aerobic conditions, which have shown to be effective for the synthesis of arylpiperazines from electron-donating and sterically hindered aryl chlorides, providing the desired products in very good yields. organic-chemistry.org
Multi-Step Synthesis Strategies for Benzenesulfonylphenyl-Substituted Piperazines
To overcome the challenges of direct functionalization, multi-step synthesis strategies are widely employed for the preparation of benzenesulfonylphenyl-substituted piperazines. mdpi.com These methods typically involve the use of a protecting group on one of the piperazine nitrogens to prevent disubstitution. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group in this context. mdpi.com
The general synthetic sequence involves:
Protection: Piperazine is first reacted with a protecting group precursor, such as di-tert-butyl dicarbonate, to yield the N-monoprotected piperazine.
Substitution: The remaining free nitrogen of the protected piperazine is then reacted with the desired benzenesulfonylphenyl electrophile. For instance, a nucleophilic aromatic substitution reaction can be carried out between N-Boc-piperazine and a suitable halo-benzenesulfonyl compound.
Deprotection: Finally, the protecting group is removed under appropriate conditions (e.g., acidic conditions for the Boc group) to yield the desired monosubstituted piperazine. mdpi.com
Optimization of Synthetic Yields and Purity for Research Applications
The optimization of synthetic protocols to maximize yield and purity is crucial for the efficient production of this compound and its analogues for research and development. Key parameters that are often optimized include reaction temperature, solvent, and the choice of base.
In many synthetic procedures for piperazine derivatives, purification is a critical step to remove unreacted starting materials and by-products. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid products. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the desired compound to crystallize out while impurities remain in the solution. mdpi.com
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is a highly effective method for isolating the desired product in high purity. tmc.edu
Design of Experiment (DoE) methodologies have also been successfully applied to optimize reaction conditions in a systematic and efficient manner, leading to significant improvements in yield and purity. mdpi.com For instance, in the synthesis of related heterocyclic compounds, DoE has been used to fine-tune parameters in flow chemistry systems, allowing for multigram-scale production with high productivity. mdpi.com
Stereoselective Synthesis Approaches for Chiral Piperazine Derivatives
The synthesis of chiral piperazine derivatives is of significant interest due to the importance of stereochemistry in determining the biological activity of many pharmaceutical compounds. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
Several strategies have been developed for the stereoselective synthesis of chiral piperazines:
Use of Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a bulky chiral group like α-methylbenzyl can be attached to one of the piperazine nitrogens to direct the stereoselective functionalization of the α-carbon. beilstein-journals.org
Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective synthesis of piperazine derivatives. beilstein-journals.orgclockss.org For instance, chiral Schiff base ligands have been used in copper(II)-catalyzed enantioselective Henry reactions to produce chiral nitroaldol products that can be further elaborated into chiral piperazines. researchgate.net
Starting from Chiral Precursors: Chiral piperazine derivatives can also be synthesized from readily available chiral starting materials, such as amino acids. organic-chemistry.org This approach often involves a series of transformations to construct the piperazine ring while retaining the stereochemical integrity of the initial chiral center.
These stereoselective methods are crucial for accessing enantiomerically pure forms of complex piperazine-containing molecules for pharmacological evaluation. tmc.edunih.gov
Analytical Characterization and Quantification Strategies for 4 2 Benzenesulfonylphenyl Piperazine
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of 4-(2-Benzenesulfonylphenyl)piperazine and related piperazine (B1678402) derivatives rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the 1H NMR spectrum of piperazine, characteristic signals for the protons on the ring are observed. For substituted piperazines like this compound, the spectrum becomes more complex, with distinct signals arising from the phenyl and benzenesulfonyl groups, in addition to the piperazine ring protons. researchgate.netchemicalbook.comspectrabase.comchemicalbook.com The chemical shifts, splitting patterns, and integration of these signals allow for the precise assignment of each proton within the molecular structure. Dynamic NMR studies can also reveal information about conformational changes in the piperazine ring. researchgate.netbeilstein-journals.org
Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of piperazine and its derivatives displays characteristic absorption bands corresponding to N-H and C-H stretching and bending vibrations. researchgate.netchemicalbook.comresearchgate.netnist.gov For this compound, specific bands for the sulfonyl group (S=O stretching) would also be prominent, aiding in its identification.
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule, which serves as a molecular fingerprint. In the mass spectrum of piperazine derivatives, characteristic fragment ions are observed, which can be used for identification. researchgate.netresearchgate.net For instance, the fragmentation of many piperazine-based compounds involves cleavage of the piperazine ring. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. auburn.edu
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities and for its accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine derivatives. researchgate.nethelixchrom.comnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) with a C18 column is a common approach. nih.govnih.gov However, since piperazine itself is not UV active, detection can be challenging. sielc.com For compounds like this compound, the presence of the benzenesulfonylphenyl chromophore allows for UV detection. researchgate.net
Method development in HPLC often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) and a buffer) and the column to achieve good separation and peak shape. nih.govjocpr.com The use of a diode-array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. nih.gov Validated HPLC methods are crucial for quality control, ensuring the accuracy, precision, linearity, and robustness of the analysis. nih.govjocpr.com The limit of detection (LOD) and limit of quantification (LOQ) are important parameters determined during validation. researchgate.netjocpr.com
Table 1: HPLC Method Parameters for Piperazine Derivative Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | C18, Synergi 4 μm, Hydro-RP | mdpi.com |
| Mobile Phase | Acetonitrile, methanol, and DEA (90:10:0.1 v/v/v) | jocpr.com |
| Flow Rate | 1.0 mL/min | jocpr.com |
| Detection | UV at 340 nm | jocpr.com |
| Column Temp. | 35°C | jocpr.com |
| Injection Vol. | 10 µL | jocpr.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.netrsc.org For piperazine derivatives, GC-MS analysis often requires derivatization to improve their volatility and chromatographic behavior. researchgate.netsemanticscholar.org However, methods have been developed for the direct analysis of some piperazine-based drugs. rsc.orgfigshare.comrsc.org
The GC column and temperature program are optimized to achieve separation of the target analyte from other components in the sample. researchgate.nethakon-art.com The mass spectrometer provides definitive identification based on the fragmentation pattern of the eluted compounds. researchgate.net GC-MS methods have been successfully developed for the simultaneous detection of multiple piperazine derivatives. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. nih.govmdpi.com
In LC-MS/MS, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides excellent specificity and sensitivity. nih.govmdpi.com The development of LC-MS/MS methods involves optimizing chromatographic conditions and mass spectrometric parameters, such as the selection of precursor and product ions. nih.govmdpi.com
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is often employed to improve the analytical characteristics of piperazine and its derivatives, particularly for those lacking a strong chromophore for UV detection or those with poor chromatographic properties. researchgate.net
Derivatization for Mass Spectrometric Response Enhancement
For the quantitative analysis of this compound, particularly at low concentrations in complex matrices, derivatization is a key strategy to enhance its response in mass spectrometry (MS). The primary goal of derivatization in this context is to improve the ionization efficiency and chromatographic retention of the analyte, leading to lower limits of detection and quantification. This is especially pertinent for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), where the inherent properties of a molecule significantly influence its signal intensity.
The structure of this compound features a secondary amine within the piperazine ring, which is the primary target for derivatization. Introducing a chemical tag at this position can significantly alter the physicochemical properties of the molecule, making it more amenable to MS analysis.
Dansyl Chloride Derivatization
A widely employed and effective derivatization reagent for primary and secondary amines is 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (DNS-Cl). nih.govresearchgate.net The reaction proceeds via a nucleophilic attack of the secondary amine of the piperazine ring on the sulfonyl chloride group of dansyl chloride, forming a stable sulfonamide bond. qascf.com This process is typically carried out in a basic medium, such as a sodium carbonate or bicarbonate buffer, to facilitate the reaction. nih.gov
The introduction of the dansyl group offers several advantages for LC-MS analysis:
Enhanced Ionization Efficiency: The dansyl moiety contains a dimethylamino group, which is readily protonated under the acidic mobile phase conditions typically used in reversed-phase LC-MS. nih.gov This results in a stable, positively charged ion in the ESI source, leading to a significant enhancement of the signal in positive ion mode.
Improved Fragmentation: The dansyl derivative of this compound is expected to produce characteristic fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The stable dansyl group often leads to predictable fragmentation patterns, which are crucial for the development of selective and sensitive multiple reaction monitoring (MRM) methods. researchgate.net
The derivatization of the piperazine moiety with dansyl chloride has been shown to be a robust method. qascf.com For piperazine itself, monosubstitution is the predominant reaction product. qascf.comresearchgate.net Given the steric hindrance imposed by the benzenesulfonylphenyl group at the N1 position of the piperazine ring in this compound, the derivatization reaction is expected to occur selectively at the N4 position.
The influence of the benzenesulfonyl group is an important consideration. While it is sterically bulky, it is not expected to completely hinder the reaction at the distal N4 nitrogen. The electron-withdrawing nature of the sulfonyl group may slightly reduce the nucleophilicity of the piperazine amine, but this can typically be overcome by optimizing reaction conditions such as pH, temperature, and reaction time.
Table 1: Proposed Derivatization Reaction with Dansyl Chloride
| Parameter | Description |
| Analyte | This compound |
| Reagent | Dansyl Chloride (DNS-Cl) |
| Reaction Type | Nucleophilic Sulfonylation |
| Reaction Site | Secondary amine (N4) of the piperazine ring |
| Typical Conditions | Alkaline pH (e.g., sodium carbonate buffer, pH 9.8), Room temperature or slightly elevated (e.g., 25-60 °C), Dark conditions to prevent photodegradation of the dansyl group. nih.gov |
| Product | 1-Dansyl-4-(2-benzenesulfonylphenyl)piperazine |
Expected Mass Spectrometric Behavior of the Dansyl Derivative
The derivatized molecule, 1-dansyl-4-(2-benzenesulfonylphenyl)piperazine, would be analyzed by LC-MS/MS in positive ion mode. The expected precursor ion ([M+H]⁺) would correspond to the molecular weight of the derivative plus a proton.
For quantitative analysis using MRM, specific precursor-to-product ion transitions are monitored. Based on the known fragmentation of dansylated amines and benzenesulfonyl compounds, the following fragmentation pathways are plausible:
Loss of the Dansyl Moiety: A common fragmentation pathway for dansylated compounds is the cleavage of the sulfonamide bond, although this may not always be the most dominant fragmentation.
Fragmentation within the Dansyl Group: The protonated dansyl group itself can undergo fragmentation, leading to characteristic product ions.
Fragmentation of the Piperazine Ring: Cleavage of the piperazine ring can occur, yielding specific fragment ions.
Cleavage of the Benzenesulfonyl Group: The benzenesulfonyl group may fragment, for instance, through the loss of sulfur dioxide (SO₂), which is a known fragmentation pathway for benzene (B151609) sulfonates. aaqr.org
Table 2: Predicted Mass Spectrometric Parameters for the Dansyl Derivative of this compound
| Parameter | Predicted Value/Characteristic |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | Expected m/z corresponding to C₂₉H₂₉N₃O₄S₂ + H⁺ |
| Potential Product Ions (MS/MS) | Fragments corresponding to the dansyl group, the piperazine ring, and the benzenesulfonylphenyl moiety. |
| Expected Analytical Improvement | Significant increase in sensitivity (lower LOQ) compared to the underivatized compound. |
Alternative Derivatization Strategies
While dansyl chloride is a primary candidate, other reagents targeting secondary amines could also be employed to enhance the mass spectrometric response of this compound. These include, but are not limited to:
Benzoyl Chloride: This reagent reacts with primary and secondary amines to form benzoyl derivatives. Benzoylation also increases hydrophobicity and can improve ionization efficiency. nih.gov
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): Fmoc-Cl is another common reagent for derivatizing amines, introducing a bulky, non-polar group that enhances chromatographic retention.
Alkyl Chloroformates: Reagents like ethyl chloroformate react with secondary amines to form carbamates, which can improve chromatographic properties for GC-MS or LC-MS analysis.
The choice of derivatization reagent would depend on the specific requirements of the analytical method, including the desired chromatographic separation, the ionization characteristics of the derivative, and the desired fragmentation pattern for MS/MS detection. For each potential reagent, a thorough method development and validation would be necessary to ensure optimal performance for the quantification of this compound.
Receptor Interactions and Pharmacological Mechanisms of 4 2 Benzenesulfonylphenyl Piperazine
Serotonin (B10506) (5-HT) Receptor System Modulation
The serotonergic system is a key target for many neurologically active compounds. The interaction of 4-(2-Benzenesulfonylphenyl)piperazine with this system has been explored, particularly at the 5-HT6, 5-HT1A, and 5-HT2A receptor subtypes.
Affinity and Selectivity at 5-HT6 Receptors
Research has indicated that compounds structurally related to this compound, specifically substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, demonstrate high affinity and selectivity as antagonists for the 5-HT6 receptor. nih.gov This class of phenyl benzenesulfonamides has been identified for its potent interaction with this receptor subtype. nih.gov
Exploration of Other 5-HT Receptor Subtypes (e.g., 5-HT1, 5-HT2A)
The broader class of arylpiperazine derivatives, to which this compound belongs, is well-documented for its significant interactions with 5-HT1A and 5-HT2A receptors. Arylpiperazines are recognized as one of the most important classes of ligands for 5-HT1A receptors, with various derivatives exhibiting agonist or antagonist properties. mdpi.com Studies on different arylpiperazine compounds have shown high affinity for the 5-HT1A receptor. jneonatalsurg.com
Furthermore, arylpiperazine derivatives have been investigated as antagonists of the 5-HT2A receptor. nih.gov The interaction of these ligands with the 5-HT2A receptor is influenced by their specific chemical structures, which dictate their binding modes and functional outcomes. nih.gov The functional selectivity at the 5-HT2A receptor can lead to diverse cellular responses, including receptor endocytosis and recycling, depending on the specific ligand. researchgate.net
Dopamine (B1211576) (DA) Receptor System Interactions
The dopaminergic system, particularly the D2 and D3 receptor subtypes, is another critical area of investigation for phenylpiperazine-containing compounds.
Ligand Binding Profile at Dopamine D2 and D3 Receptors
N-phenylpiperazine analogs have been a focus of research for their ability to selectively bind to the D3 versus the D2 dopamine receptor, despite the high degree of similarity between these two receptor subtypes. The selectivity of these compounds is often attributed to a "bitopic" binding mechanism, where the N-phenylpiperazine moiety interacts with the primary binding site, and other parts of the molecule engage with a secondary, less conserved site. This has led to the development of N-phenylpiperazine benzamide (B126) derivatives with significant D3 receptor selectivity.
Functional Consequences of Dopamine Receptor Modulation
The functional outcomes of dopamine receptor modulation by related compounds are significant. For instance, some D2 receptor ligands with a 4-phenylpiperazine structure have been characterized as functional antagonists with fast-off kinetics. nih.gov This property allows the receptors to quickly regain their responsiveness to endogenous dopamine, leading to a "dopaminergic stabilizer" effect rather than simple antagonism. nih.gov Such a profile is distinct from both classic D2 antagonists and partial agonists. nih.gov The modulation of D2 and D3 receptors by these ligands has implications for various neuropsychiatric conditions.
Opioidergic System Engagement
Based on the available scientific literature, there is currently no specific information detailing the interaction of this compound with the opioidergic system. Research has primarily focused on its effects on the serotonergic and dopaminergic systems.
Information Regarding "this compound" Not Publicly Available
Following a comprehensive search of publicly available scientific literature and databases, no specific pharmacological data was found for the chemical compound This compound corresponding to the detailed outline provided.
Extensive searches were conducted to locate research findings on the receptor interactions and enzyme inhibition profile of this specific molecule. These searches aimed to uncover data regarding its binding affinities for mu (μ) and delta (δ) opioid receptors, its mechanisms of opioid receptor-mediated activity, its potential antagonism at H1 and H4 histamine (B1213489) receptors, and its inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase.
The performed searches did not yield any published studies containing the specific in vitro or in vivo data required to populate the requested article sections, including binding constants (Kᵢ), inhibition concentrations (IC₅₀), or descriptions of pharmacological mechanisms for "this compound". While general information on the pharmacology of piperazine (B1678402) derivatives and the functions of the specified receptors and enzymes is available, data pertaining directly to "this compound" appears to be absent from the public domain at this time.
Therefore, it is not possible to generate the requested scientific article with the required level of detail and adherence to the provided outline, as the foundational research data for this specific compound is not available in the searched sources.
Other Investigated Biological Targets
There is no direct evidence in the scientific literature to suggest that this compound has been investigated as a CXCR4 antagonist for the purpose of HIV entry inhibition. The CXCR4 receptor is a key co-receptor for HIV entry into host cells, making it a significant target for antiviral drug development. mdpi.com N-aryl piperazines, a chemical class to which this compound belongs, have been explored as CXCR4 antagonists. nih.gov However, specific studies detailing the binding affinity or functional antagonism of this compound at the CXCR4 receptor are absent from the current body of scientific research.
Table 3: CXCR4 Antagonism Data for this compound
| Assay Type | Metric | Value |
| CXCR4 Binding Affinity | Kᵢ / Kₑ | Data not available |
| HIV Entry Inhibition (X4-tropic) | IC₅₀ / EC₅₀ | Data not available |
No preclinical data describing the interaction of this compound with GABA receptors have been published in the available scientific literature. GABAᴀ receptors are a major class of inhibitory neurotransmitter receptors in the central nervous system and are the target of many therapeutic agents. While various compounds are known to modulate GABA receptor function, there is no information available to indicate whether this compound has been screened for or exhibits any activity at these receptors.
Table 4: Preclinical GABA Receptor Interaction Data for this compound
| Receptor Subtype | Assay Type | Finding |
| GABAᴀ | Radioligand Binding | Data not available |
| GABAᴀ | Electrophysiology | Data not available |
| GABAₑ | Radioligand Binding | Data not available |
| GABAₑ | Functional Assay | Data not available |
Structure Activity Relationship Sar Investigations of 4 2 Benzenesulfonylphenyl Piperazine Derivatives
Impact of Piperazine (B1678402) Ring Substitution on Receptor Binding and Efficacy
The piperazine ring is a common motif in many biologically active compounds, offering a versatile scaffold for structural modification. nih.gov Its two nitrogen atoms provide opportunities for substitution, which can significantly influence the compound's interaction with target receptors. nih.gov
In the context of 4-(2-benzenesulfonylphenyl)piperazine derivatives, modifications at the N1 and N4 positions of the piperazine ring have been shown to be crucial for affinity and efficacy at various receptors. For instance, the nature of the substituent at the N4 position can dictate the compound's agonist or antagonist activity. Studies on related piperazine derivatives have shown that the introduction of different functional groups can modulate the compound's interaction with the binding site, leading to a range of pharmacological responses. nih.gov
For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers generally exhibited stronger analgesic activity compared to their R-(-) counterparts. nih.gov This highlights the stereochemical importance of the substituent on the piperazine ring.
| Compound | Substitution on Piperazine Ring | Observed Activity |
| (S)-(+)-10 | 1-substituted 4-(1,2-diphenylethyl) | 105 times more potent than morphine in analgesic activity. nih.gov |
| (R)-(-)-18 | 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl] | Showed narcotic antagonist activity and comparable analgesic activity to pentazocine. nih.gov |
This table presents selected data on how substitutions on the piperazine ring affect the biological activity of derivative compounds.
Role of the Benzenesulfonylphenyl Moiety in Biological Activity
The benzenesulfonylphenyl moiety is a key structural feature that significantly contributes to the biological activity of this class of compounds. This group is involved in crucial interactions with the target receptor, often forming hydrogen bonds and other non-covalent interactions that stabilize the ligand-receptor complex.
The sulfonamide group, in particular, is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor. Its presence and orientation within the molecule are critical for high-affinity binding. Research on benzenesulfonamide-piperazine hybrids has demonstrated their potential in various therapeutic areas, including as enzyme inhibitors and antioxidants. nih.gov In one study, a series of these hybrids showed significant antioxidant capacity and inhibitory potential against several enzymes. nih.gov
Furthermore, the phenyl ring of the benzenesulfonylphenyl group provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize receptor interactions.
Influence of Substituents on Selectivity and Potency across Target Receptors
The type and position of substituents on both the benzenesulfonylphenyl moiety and the piperazine ring play a pivotal role in determining the selectivity and potency of these derivatives for their target receptors.
Halogen substitutions on the benzenesulfonylphenyl ring have been shown to be particularly important for achieving high affinity and selectivity for sigma (σ) receptors. nih.gov For example, certain halogen-substituted sulfonamides display high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov Specifically, a derivative with a 3-iodobenzylsulfonyl group exhibited a 96-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov
In another study focusing on dopamine (B1211576) D4 receptor affinity, a benzamide (B126) derivative of 1-(2-methoxyphenyl)piperazine (B120316) showed high affinity and selectivity against D2 and α1 receptors. capes.gov.br This underscores the significant impact of substituents on directing the compound's activity towards a specific receptor subtype.
| Substituent | Receptor Target | Impact on Activity |
| Halogen (e.g., Iodo) | Sigma (σ) receptors | High affinity and selectivity for σ1 over σ2 receptors. nih.gov |
| Benzamide | Dopamine D4 receptor | High affinity and selectivity versus D2 and α1 receptors. capes.gov.br |
This table illustrates the influence of different substituents on the selectivity and potency of this compound derivatives for various receptors.
Optimization of Molecular Features for Desired Pharmacological Profiles
The optimization of the molecular features of this compound derivatives is a key step in drug development, aiming to enhance their therapeutic potential while minimizing off-target effects. This process involves a systematic approach to modify the lead compound's structure to achieve a desired pharmacological profile. nih.gov
Key strategies for optimization include:
Modifying the linker: The nature and length of the chain connecting the piperazine ring to other parts of the molecule can be altered to improve binding affinity and functional activity.
Introducing various substituents: As discussed previously, adding different chemical groups to the aromatic rings can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. nih.gov
Exploring different heterocyclic cores: While the piperazine ring is a common scaffold, replacing it with other heterocyclic systems can sometimes lead to improved properties.
A study on second-generation piperazine derivatives as potential radioprotective agents identified compounds with enhanced efficacy and reduced toxicity compared to existing agents, highlighting the success of such optimization strategies. nih.gov
Enantioselectivity in Pharmacological Responses
Enantioselectivity, where one enantiomer of a chiral drug is more potent or has a different pharmacological effect than the other, is a critical consideration in the design of this compound derivatives. Many of these compounds possess one or more chiral centers, and their interaction with biological targets, which are themselves chiral, can be highly stereospecific.
A notable example is seen in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, where the S-(+) enantiomers consistently showed stronger analgesic activity than the R-(-) enantiomers. nih.gov Conversely, the R-(-) enantiomers of some derivatives displayed narcotic antagonist activity, a pharmacological profile not observed with the S-(+) enantiomers. nih.gov This demonstrates that the different spatial arrangements of the enantiomers can lead to distinct interactions with the receptor, resulting in different or even opposing biological activities.
This enantioselectivity underscores the importance of synthesizing and testing individual enantiomers to fully characterize the pharmacological profile of a chiral drug candidate and to select the more potent and safer enantiomer for further development.
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Docking Simulations for Binding Mode Prediction
Ligand-receptor docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor, typically a protein). For 4-(2-Benzenesulfonylphenyl)piperazine, this process would involve:
Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and energetically minimized. A crystal structure of a relevant biological target would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the piperazine (B1678402) derivative would be placed into the defined binding site of the receptor. The program would then explore various possible conformations and orientations of the ligand, scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions).
Analysis of Results: The output would be a set of predicted binding poses, ranked by their docking scores. These poses would reveal potential key interactions, such as hydrogen bonds between the piperazine nitrogen or sulfonyl oxygens and amino acid residues in the receptor, or pi-stacking interactions involving the phenyl rings.
Without specific studies, a hypothetical data table of docking results would look like this:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions (Hypothetical) |
| Protein X | -8.5 | ASP-121, TYR-340, PHE-343 | Hydrogen Bond, Pi-Pi Stacking |
| Protein Y | -7.2 | GLU-88, TRP-150, LYS-91 | Hydrogen Bond, Cation-Pi Interaction |
| Protein Z | -6.9 | SER-210, LEU-212, VAL-240 | Hydrogen Bond, Hydrophobic Interaction |
This table is for illustrative purposes only, as no specific docking data for this compound has been found.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. For a ligand-receptor complex involving this compound, MD simulations would:
Assess Binding Stability: By simulating the docked complex in a solvated, physiological environment for a set period (nanoseconds to microseconds), researchers could determine if the predicted binding pose is stable. Key metrics like the root-mean-square deviation (RMSD) of the ligand would be calculated to see if it remains in the binding pocket.
Analyze Conformational Flexibility: MD simulations would reveal the conformational flexibility of the this compound molecule itself, both in a solvated state and when bound to a receptor. This includes the rotation around the sulfonyl-phenyl and phenyl-piperazine bonds.
Refine Binding Interactions: These simulations can reveal dynamic changes in interactions, such as the formation and breaking of transient hydrogen bonds, that are not captured by static docking poses.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target.
The process would involve:
Data Collection: Assembling a series of analogues of this compound with their corresponding activity data (e.g., IC50 values).
Descriptor Calculation: For each molecule, various physicochemical and structural properties (e.g., molecular weight, logP, polar surface area, electronic properties) are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the calculated descriptors with biological activity.
A hypothetical QSAR equation might look like: log(1/IC50) = 0.75(cLogP) - 0.21(TPSA) + 1.5
This model could then be used to predict the activity of new, unsynthesized derivatives.
Prediction of Molecular Interactions and Pharmacophore Features
Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity. For this compound and its analogues, this would involve:
Feature Identification: Identifying key chemical features such as hydrogen bond donors (the piperazine N-H), hydrogen bond acceptors (the sulfonyl oxygens), aromatic rings, and hydrophobic groups.
Model Generation: Aligning a set of active molecules to find a common 3D arrangement of these features. The resulting pharmacophore model represents a 3D query that can be used to screen large virtual libraries for new compounds that fit the model and are therefore likely to be active.
A potential pharmacophore for this compound could include:
One Hydrogen Bond Donor (HBD)
Two Hydrogen Bond Acceptors (HBA)
Two Aromatic Rings (AR)
One Hydrophobic center (HY)
This model would define the specific spatial relationships between these features required for optimal interaction with a biological target.
Preclinical Pharmacological Investigations and Efficacy in Animal Models
Antinociceptive Activity Evaluation and Opioidergic Involvement
Information regarding the specific antinociceptive (pain-relieving) properties of 4-(2-Benzenesulfonylphenyl)piperazine and the involvement of the opioidergic system in its potential effects is not available in the reviewed scientific literature. While studies have been conducted on other piperazine (B1678402) derivatives to assess such activities, data focusing solely on this compound could not be located. nih.govnih.gov
Antidepressant-like Effects in Behavioral Models
There is currently no available research data from behavioral models (such as the forced swim test or tail suspension test) to support or refute the antidepressant-like effects of this compound. The piperazine moiety is a common feature in many antidepressant compounds; however, specific preclinical evaluations for this particular molecule have not been identified in the literature. nih.govnih.gov
Anticancer Activity in Cell Lines and Xenograft Models (Mechanistic Studies)
Scientific literature detailing the anticancer activity of this compound in specific cell lines or in vivo xenograft models is not available.
Cytotoxicity Evaluation (e.g., IC50 values)
No specific cytotoxicity data, such as IC50 values, for this compound against cancer cell lines have been reported in the available scientific research.
Selectivity Indices (SI) in Cancer Cell Lines
Information on the selectivity indices of this compound for cancer cells versus non-cancerous cells is not available.
Anthelmintic Mechanisms in In Vitro and Ex Vivo Systems
The parent compound, piperazine, is known for its anthelmintic (anti-worm) properties, generally acting as a GABA receptor agonist to cause paralysis in parasites. drugbank.comwikipedia.org However, specific studies detailing the in vitro or ex vivo anthelmintic mechanisms of the derivative this compound have not been found.
Antioxidant and Enzyme Inhibitory Potencies in Biological Assays
Recent research has investigated the antioxidant and enzyme inhibitory potential of a series of benzene (B151609) sulfonamide-piperazine hybrids, including this compound, referred to as compound 4 in a 2024 study. nih.gov This compound demonstrated notable activity in several biological assays.
The antioxidant capacity was evaluated using multiple methods. nih.gov In the Ferric Reducing Antioxidant Power (FRAP), Cupric Reducing Antioxidant Capacity (CUPRAC), and phosphomolybdenum assays, it showed potent antioxidant activity, with results superior to the reference standards used in the study. nih.gov It also exhibited moderate antioxidant capacity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov
In terms of enzyme inhibition, the compound was tested against several enzymes. nih.gov It was found to have inhibitory potential against the enzyme tyrosinase, with a determined IC50 value of 1.19 mM. nih.gov The study also investigated its effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase, revealing varied levels of inhibitory activity across these targets, though it was noted to have good potential for most enzymes tested, with the exception of α-amylase. nih.gov
Data Tables
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (mM) | Reference |
| FRAP | 0.08 | nih.gov |
| CUPRAC | 0.21 | nih.gov |
| Phosphomolybdenum | 0.22 | nih.gov |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 Value (mM) | Reference |
| Tyrosinase | 1.19 | nih.gov |
Molecular Hybridization and Drug Design Principles for 4 2 Benzenesulfonylphenyl Piperazine Analogues
Piperazine (B1678402) as a Flexible Building Block for Novel Bioactive Scaffolds
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a structure that has established it as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its prevalence in drug design is due to a combination of its structural flexibility, chemical reactivity, and its ability to favorably influence the physicochemical properties of a molecule. nih.govnih.gov The versatile nature of the piperazine structure allows for extensive modifications, making it an ideal building block for creating new bioactive compounds. scilit.combohrium.com
Key characteristics that make piperazine a valuable scaffold include:
Improved Pharmacokinetic Properties: The two nitrogen atoms in the ring provide a large polar surface area and act as hydrogen bond acceptors and donors. nih.govscilit.com This often leads to enhanced aqueous solubility and oral bioavailability, crucial characteristics for effective drug candidates. nih.govscilit.com
Structural Rigidity and Flexibility: While possessing relative structural rigidity, the piperazine ring can adopt different conformations, allowing it to act as a versatile linker or scaffold that can orient pharmacophoric groups in precise spatial arrangements for optimal interaction with biological targets. researchgate.netscilit.com
Synthetic Accessibility: Piperazine and its derivatives are readily synthesized through various established protocols, facilitating the creation of diverse chemical libraries for screening. scilit.commdpi.com It can be easily modified at its nitrogen atoms, serving as a linker between different parts of a drug scaffold. researchgate.net
The broad and potent activity of compounds containing this moiety has solidified its status as one of the most significant biologically active scaffolds. researchgate.net It is the third most common nitrogen-containing heterocycle found in drug discovery and is a key component of numerous blockbuster drugs. bohrium.com This widespread use underscores its role as a foundational element for designing molecules with a wide array of therapeutic applications, including anticancer, antidepressant, and antimicrobial activities. researchgate.netnih.gov
Strategies for Molecular Hybridization with Other Heterocyclic Systems
Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.govresearchgate.net The goal is to create a new chemical entity with enhanced affinity, greater efficacy, or a more desirable pharmacological profile than the individual parent molecules. nih.gov The piperazine scaffold is an excellent platform for this approach, frequently being linked or fused with other heterocyclic systems.
Recent research has demonstrated the successful hybridization of piperazine with various heterocycles to generate novel therapeutic candidates:
Thiazole and Benzothiazole (B30560) Hybrids: Piperazine has been linked to arylthiazolyl and benzothiazolyl moieties. nih.gov These combinations are explored for their potential to enhance pharmacokinetic properties due to increased lipophilicity. nih.gov For instance, novel series of thiazole-piperazine derivatives have been synthesized and evaluated for their biological activities. mdpi.com Similarly, combining benzothiazole and piperazine has led to the development of acetamide (B32628) derivatives with notable antifungal activity. researchgate.net
Indazole Hybrids: A "heterocyclic merging" approach has been used to fuse piperazine and morpholine (B109124) scaffolds with indazoles. nih.gov This strategy aims to expand chemical space and generate novel ring systems with unique biological activities distinct from their individual heterocyclic components. nih.gov
Natural Product Hybrids: The piperazine moiety has been successfully hybridized with natural products like bergenin (B1666849). nih.gov In one study, piperazine-linked bergenin hybrids bearing arylsulfonyl groups were synthesized and showed significant cytotoxic activity against cancer cells while being less toxic to normal cells. nih.gov
Vindoline (B23647) Hybrids: In the search for new anticancer agents, various N-substituted piperazines have been coupled to the vindoline alkaloid. mdpi.com These hybrid molecules have demonstrated outstanding cytotoxic activity against several types of cancer cell lines. mdpi.com
This strategy of creating hybrid molecules allows medicinal chemists to modulate the biological and physicochemical properties of the resulting compounds, leading to the discovery of leads with improved therapeutic potential. researchgate.net
Bioisosteric Replacements in the Piperazine Core for Modulating Activity
Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, without causing a significant change in the chemical structure of the essential pharmacophore. baranlab.org This technique is used to refine potency, selectivity, and pharmacokinetic properties. nih.gov In the context of piperazine-containing compounds, replacing the piperazine ring with a suitable bioisostere can offer significant advantages. nih.govenamine.net
The goal of replacing the piperazine moiety is often to explore new chemical space, improve target affinity, or alter metabolic stability. Several bioisosteres for the piperazine ring have been successfully employed in drug design:
Diazaspiroalkanes: These spirocyclic diamine ring systems have been explored as piperazine replacements. nih.gov For example, in the development of σ2 receptor ligands, replacing the piperazine in a lead compound with various diazaspiroalkanes was investigated. While this substitution generally led to a reduction in affinity for the σ2 receptor, it demonstrated how such a change could modulate receptor selectivity. nih.govresearchgate.net In a different context, replacing the piperazine ring in the cancer drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. baranlab.orgenamine.net
Bridged Bicyclic Amines: Bridged systems like 2,5-diazabicyclo[2.2.1]heptane have been used as conformationally restricted piperazine surrogates. nih.gov In the study of σ2 receptor ligands, this particular replacement resulted in a compound that retained nanomolar affinity for the target. nih.govresearchgate.net
Homopiperazine (B121016): This seven-membered ring, an expanded version of piperazine, is a common isostere. nih.gov The homopiperazine analog of a lead compound targeting the σ2 receptor was found to have the highest affinity in its series. nih.gov
The application of bioisosteric replacement allows for the fine-tuning of a molecule's interaction with its biological target, demonstrating that subtle structural changes can lead to significant differences in pharmacological activity. nih.govnih.gov
Design of Ligands with Balanced Multi-Target Activities
Many complex diseases, such as cancer and chronic inflammatory disorders, involve the dysregulation of multiple signaling pathways. nih.gov This has led to the strategy of "designed polypharmacology," which aims to develop single molecules that can intentionally modulate multiple biological targets. nih.gov Such multi-target ligands can offer enhanced therapeutic efficacy and may be a valuable alternative to combination therapies. nih.gov
The design of multi-target ligands is a complex task that often relies on integrating structural features from ligands known to be active against different targets. Generative deep learning models have emerged as a powerful tool in this area, capable of designing novel molecules that fuse the necessary pharmacophore elements for interacting with multiple targets into a single chemical entity. nih.gov This approach often results in ligands with merged pharmacophores, which tend to have more favorable drug-like properties compared to simply linking two different molecules together. nih.gov
Scaffolds like piperazine are well-suited for this design strategy. The piperazine ring can serve as a central core or a versatile linker to which different pharmacophoric groups, each responsible for activity at a specific target, can be attached. A recent study on novel benzene (B151609) sulfonamide-piperazine hybrid compounds illustrates this principle. nih.gov Six hybrid molecules were synthesized and found to possess both high antioxidant capacity and potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. nih.gov This demonstrates the successful creation of dual-activity compounds built upon a piperazine-sulfonamide framework, a concept directly relevant to analogues of 4-(2-Benzenesulfonylphenyl)piperazine.
Future Perspectives in Chemical Biology Research of 4 2 Benzenesulfonylphenyl Piperazine
Elucidation of Novel Biological Targets and Pathways
While the primary targets of vortioxetine (B1682262) (a well-known derivative) are serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT), the broader class of benzenesulfonylphenyl piperazines may interact with a wider range of biological molecules. nih.gov Future research will likely focus on identifying these novel targets to uncover new therapeutic applications.
Enzyme Inhibition: Recent studies on hybrid molecules combining benzene (B151609) sulfonamides and piperazines have revealed significant inhibitory potential against various enzymes. For instance, certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov These findings suggest that 4-(2-Benzenesulfonylphenyl)piperazine analogs could be explored as potential treatments for Alzheimer's disease (by inhibiting cholinesterases) or metabolic disorders.
Anticancer Pathways: The piperazine (B1678402) scaffold is a common feature in many anticancer agents. nih.gov Derivatives of phenylpiperazine linked to a 1,2-benzothiazine scaffold have been designed as potential topoisomerase II (Topo II) inhibitors, which are crucial for DNA replication in cancer cells. nih.gov Future studies could investigate whether this compound derivatives can be engineered to target components of the cancer cell machinery, potentially inducing apoptosis or inhibiting proliferation through novel pathways. nih.govnih.gov
Antimicrobial Mechanisms: Piperazine derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities. researchgate.netresearchgate.netresearchgate.net The mechanism is often linked to disrupting microbial cell integrity or key metabolic pathways. Deeper investigation into how the this compound structure could be optimized for antimicrobial efficacy may reveal novel mechanisms of action, providing leads for new antibiotics to combat resistant strains.
The general anthelmintic action of piperazine, which involves agonizing the GABA receptor in parasites leading to paralysis, could also be a starting point for developing more selective and potent antiparasitic agents based on this specific scaffold. drugbank.compatsnap.com
Advanced Computational Approaches for Rational Design
Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, these methods can guide the synthesis of new derivatives with enhanced potency and selectivity.
Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding orientation and affinity of a ligand to a target protein. This technique has been successfully used to correlate the predicted binding of benzene sulfonamide-piperazine hybrids with their experimentally observed enzyme inhibition activities. nih.gov For this compound, docking studies can be employed to screen large virtual libraries of its derivatives against known and novel biological targets, such as different G-protein coupled receptors (GPCRs), enzymes, or ion channels. nih.gov This virtual screening (VS) approach can efficiently identify promising candidates for synthesis and biological testing, saving significant time and resources. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing how different substituents on the benzenesulfonylphenyl or piperazine rings affect activity, 2D and 3D-QSAR models can be built. These models can then predict the activity of unsynthesized compounds and highlight key structural features that are crucial for biological effect. For example, QSAR could be used to optimize the electronic and steric properties of the this compound scaffold to enhance its affinity for a specific serotonin receptor subtype or to introduce activity at a completely new target. mdpi.com
Development of Specialized Analytical Probes
The unique chemical structure of piperazine-containing compounds makes them attractive candidates for development as specialized molecular probes for chemical biology research.
Fluorescent Probes for Cellular Imaging: The piperazine moiety can be incorporated into fluorophores to create sensors for the cellular microenvironment. For example, piperazine-functionalized BODIPY dyes have been developed as near-infrared fluorescent probes that are sensitive to pH changes. researchgate.net These probes exhibit low fluorescence at physiological pH but become highly fluorescent in acidic environments, such as lysosomes. This "off-on" switching mechanism, based on intramolecular charge transfer (ICT), allows for the sensitive detection and imaging of lysosomal pH in living cells. researchgate.net Derivatives of this compound could be similarly functionalized to create probes for specific organelles or to report on particular enzymatic activities in real-time.
Mass Spectrometry Probes: Piperazine derivatives can also be used to enhance the detection of biomolecules in mass spectrometry. Derivatizing the carboxyl groups of peptides with specific piperazine reagents has been shown to improve their ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov This leads to significantly enhanced signals, enabling the highly sensitive detection of low-abundance peptides in complex biological samples like protein digests. nih.gov This functionalization strategy could be adapted to develop new analytical tools for proteomics research.
Exploration of New Chemical Space for Derivatization and Functionalization
The future of this compound research will heavily rely on innovative synthetic chemistry to explore new chemical space and generate novel functions. The core structure offers multiple points for modification.
Derivatization of the Piperazine Ring: The two nitrogen atoms of the piperazine ring are key handles for derivatization. wikipedia.org One nitrogen is typically attached to the benzenesulfonylphenyl group, while the other is a secondary amine that can be readily functionalized. A wide variety of substituents can be introduced at this position, including alkyl, aryl, and acyl groups, to modulate the compound's physicochemical properties and biological activity. For instance, creating hybrid molecules by coupling the piperazine nitrogen to other pharmacologically active scaffolds is a promising strategy. nih.govnih.gov
Functionalization of the Aromatic Rings: The benzenesulfonyl and phenyl rings provide additional sites for modification. Introducing electron-donating or electron-withdrawing groups can alter the electronic profile of the molecule, which can have a profound impact on target binding and metabolism. nih.gov For example, studies on 2-benzoylbenzofuran derivatives linked to a piperazine showed that electron-donating substituents on the phenyl ring contributed to potent anticancer activities. nih.gov Exploring a wide range of substitution patterns on the aromatic systems of this compound can lead to the discovery of derivatives with novel pharmacological profiles.
The synthesis of new analogs can be achieved through various established chemical transformations, including N-arylation reactions to form the core phenylpiperazine structure and subsequent functionalization of the reactive sites on the molecule. google.com This systematic exploration of new chemical space will be crucial for unlocking the full therapeutic and technological potential of the this compound scaffold.
Q & A
Q. What computational tools predict the metabolic stability of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
